molecular formula C24H30N2O3 B5688691 2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5688691
M. Wt: 394.5 g/mol
InChI Key: OXIUSBKPEKWXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDBU and is known for its unique spirocyclic structure. HDBU has been the subject of numerous studies due to its potential to act as a catalyst for various chemical reactions. In

Mechanism of Action

The mechanism of action of HDBU as a catalyst involves the activation of electrophiles through the formation of a reactive intermediate. This intermediate is then attacked by a nucleophile to form the desired product. HDBU has been shown to be an effective catalyst for various reactions due to its ability to stabilize the intermediate and enhance the reactivity of the nucleophile.
Biochemical and Physiological Effects:
HDBU has not been extensively studied for its biochemical and physiological effects. However, studies have shown that HDBU is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity. HDBU has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HDBU as a catalyst is its ease of use and low cost. HDBU is also relatively non-toxic and can be easily synthesized in large quantities. However, one limitation of using HDBU is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the study of HDBU. One area of research is the development of new synthetic routes for HDBU and its derivatives. Another area of research is the investigation of HDBU as a potential drug delivery agent. Additionally, the use of HDBU as a ligand for metal ion coordination is an area of research that has not been extensively explored. Overall, the study of HDBU has the potential to lead to the development of new catalysts, drugs, and materials.

Synthesis Methods

The synthesis of HDBU involves the reaction of 4-phenoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethylene glycol to form HDBU. The synthesis method for HDBU is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

HDBU has been extensively studied for its potential applications in scientific research. One of the most notable applications of HDBU is its use as a catalyst for various chemical reactions. HDBU has been shown to be an effective catalyst for the synthesis of various organic compounds, including lactams, lactones, and cyclic carbonates. In addition to its use as a catalyst, HDBU has also been studied for its potential as a drug delivery agent and as a ligand for metal ion coordination.

properties

IUPAC Name

2-(2-hydroxyethyl)-8-[(4-phenoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-16-15-26-19-24(13-11-23(26)28)12-4-14-25(18-24)17-20-7-9-22(10-8-20)29-21-5-2-1-3-6-21/h1-3,5-10,27H,4,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIUSBKPEKWXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCO)CN(C1)CC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one

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